Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Descripción general

Descripción

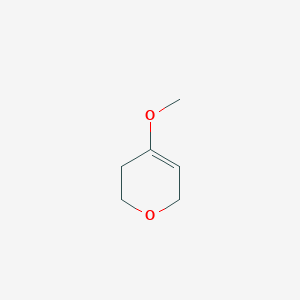

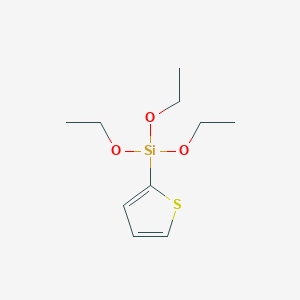

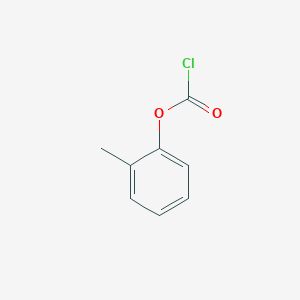

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a compound that belongs to the class of quinolones, which are known for their broad antibacterial properties. The compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate group at the 2nd position of the quinoline ring system. This structure is a key intermediate in the synthesis of various quinolone derivatives with potential biological activities .

Synthesis Analysis

The synthesis of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its derivatives typically involves multistep reactions. For instance, the synthesis of related quinolone derivatives often starts with the formation of a C-7 fatty amide derivative, followed by selective azide formation and reduction to the corresponding amine . Another approach involves the nucleophilic addition of 3-fluoroaniline to the sodium salt of diethyl 2-oxosuccinate, followed by cyclization under optimized conditions to achieve the desired yield . Additionally, microwave-assisted reactions using aluminum metal as a catalyst have been employed to synthesize chlorinated quinolone derivatives .

Molecular Structure Analysis

The molecular structure of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is confirmed through various spectroscopic techniques such as NMR spectrometry and mass spectrometry (MS). These techniques help in determining the positions of the substituents on the quinolone ring and verifying the identity of the synthesized compounds . Furthermore, NMR studies of halogenated quinolone derivatives provide insights into the electronic environment of the molecule, as evidenced by the reported chemical shifts and coupling constants .

Chemical Reactions Analysis

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate can undergo various chemical reactions to form a wide array of derivatives. These reactions include substitutions at different positions of the quinolone ring to introduce various functional groups such as amides, ethers, secondary amines, and sulfides . The introduction of these substituents can significantly alter the biological activity of the resulting compounds. Additionally, the compound can be used as a precursor for the synthesis of fused heterocycles, which are achieved through thermally induced reactions or microwave-assisted cyclocondensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its derivatives are crucial for their biological evaluation. These properties include solubility, melting point, and stability, which can be influenced by the nature of the substituents on the quinolone ring. The antibacterial activity of these compounds is often assessed through in vitro studies against various Gram-positive and Gram-negative organisms . The cytotoxicity against cancer cell lines and normal cells is also evaluated to determine the therapeutic potential and safety profile of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is primarily involved in the synthesis of complex chemical compounds. For instance, its derivative, ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, has been synthesized as an intermediate in research on antibacterial fluoroquinolones (Rádl, 1994). Similarly, derivatives like ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are prepared through chemical reduction and have been used in nucleophilic addition and cyclocondensation reactions (Zahra et al., 2007).

Antibacterial Applications

The compound and its variants have shown potential in antibacterial applications. For instance, compounds like 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrate significant activity against Gram-positive and Gram-negative bacteria, indicating their utility in treating bacterial infections (Koga et al., 1980).

Structural Studies and Spectral Analysis

The compound is also a subject of study in structural chemistry. Research has focused on analyzing its chemical structure using various methods like NMR spectroscopy. Such studies are essential for understanding the compound's chemical properties and potential applications in various fields (Podányi et al., 1996).

Novel Synthetic Methods

Researchers have explored innovative methods for synthesizing variants of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. These methods include microwave-assisted reactions, which offer a more efficient approach to synthesis (Bao-an, 2012).

Propiedades

IUPAC Name |

ethyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPYDFBYFAIPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625644 | |

| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

CAS RN |

103914-49-4, 16377-62-1 | |

| Record name | Ethyl 6-fluoro-4-hydroxy-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103914-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)

![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)